molecular formula C9H7ClO B8346045 5-Chloro-4-methyl-benzofuran

5-Chloro-4-methyl-benzofuran

Cat. No.: B8346045
M. Wt: 166.60 g/mol
InChI Key: RARARZUMNJVYAC-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-benzofuran is a heterocyclic organic compound comprising a fused benzene and furan ring system. Its molecular formula is $ \text{C}9\text{H}7\text{ClO} $, with a chlorine substituent at the 5-position and a methyl group at the 4-position of the benzofuran scaffold. Its synthesis typically involves cyclization reactions of substituted phenols or halogenation/methylation of benzofuran precursors.

Properties

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

5-chloro-4-methyl-1-benzofuran

InChI

InChI=1S/C9H7ClO/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5H,1H3

InChI Key

RARARZUMNJVYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CO2)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of benzofuran derivatives, including 5-Chloro-4-methyl-benzofuran. Research indicates that compounds derived from benzofuran can selectively target cancer cells while sparing normal cells. For instance:

  • In vitro Studies : Compounds similar to 5-Chloro-4-methyl-benzofuran have shown significant cytotoxic effects against various cancer cell lines, including lung and breast cancers. A study reported that certain benzofuran derivatives induced apoptosis in human leukemia cells, suggesting their potential as chemotherapeutic agents .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the AKT signaling pathway .

Antimicrobial Properties

Benzofurans, including 5-Chloro-4-methyl-benzofuran, have also been explored for their antimicrobial activities:

  • Antibacterial Activity : Research has highlighted that modifications at specific positions on the benzofuran ring can significantly enhance antibacterial efficacy against strains like E. coli and S. aureus. For example, hydroxyl substitutions at the C-6 position have been shown to confer potent antibacterial properties .
  • Antifungal Activity : Certain derivatives exhibit strong antifungal activities against pathogens such as Candida species, with some compounds achieving minimum inhibitory concentrations comparable to established antifungal drugs .

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives of benzofuran, including those with halogen substitutions like chlorine. These compounds were tested against ovarian carcinoma cell lines (Skov-3) and demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death . The study concluded that halogenated benzofurans could serve as promising candidates for developing new anticancer therapies.

Case Study 2: Antimicrobial Screening

Another investigation focused on the synthesis of hydroxyl-substituted benzofurans and their antibacterial properties. The results indicated that compounds with hydroxyl groups at strategic positions showed excellent antibacterial activity against multiple strains, showcasing their potential as lead compounds for antibiotic development .

Comparative Data Table

Compound Activity Target IC50 (μM) Reference
5-Chloro-4-methyl-benzofuranAnticancerOvarian carcinoma20
Hydroxyl-substituted benzofuranAntibacterialE. coli, S. aureus0.78 - 3.12
Halogenated benzofuransAnticancerLeukemia16.4
Benzofuran derivativesAntifungalCandida species1.6 - 12.5

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-Chloro-4-methyl-benzofuran, we compare it with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Applications/Properties
5-Chloro-4-methyl-benzofuran Cl (C5), CH₃ (C4) C₉H₇ClO Potential bioactivity, rigid scaffold
5-(3-Chloro-4-methoxyphenyl)furfural Cl (C3), OCH₃ (C4) on phenyl C₁₂H₉ClO₃ Intermediate in organic synthesis
4-Methyl-benzofuran CH₃ (C4) C₉H₈O Model compound for photophysical studies
6-Chloro-benzofuran Cl (C6) C₈H₅ClO Antimicrobial agent precursor

Key Observations:

Substituent Position and Electronic Effects: The chlorine atom in 5-Chloro-4-methyl-benzofuran enhances electrophilic reactivity compared to non-halogenated analogs (e.g., 4-Methyl-benzofuran). This is critical in reactions like Suzuki couplings or nucleophilic substitutions. In 5-(3-Chloro-4-methoxyphenyl)furfural, the methoxy group increases solubility in polar solvents, whereas the methyl group in 5-Chloro-4-methyl-benzofuran contributes to hydrophobic interactions in biological systems .

Biological Activity: Chlorinated benzofurans generally exhibit enhanced bioactivity. For instance, 6-Chloro-benzofuran shows notable antimicrobial effects, suggesting that the position of chlorine (C5 vs. C6) may influence target specificity.

Synthetic Utility :

  • 5-(3-Chloro-4-methoxyphenyl)furfural serves as a versatile intermediate in synthesizing pharmaceuticals, whereas 5-Chloro-4-methyl-benzofuran’s applications remain underexplored but could align with its structural analogs .

Research Tools for Structural Analysis

  • SHELX Software : Used for small-molecule crystallography to determine precise molecular geometries, which is essential for understanding substituent effects on reactivity .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, aiding in the interpretation of steric and electronic interactions in benzofuran derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-4-methyl-benzofuran, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves cyclization of substituted phenols with chloro- and methyl-containing precursors. For example, oxidation of 5-chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfanyl-1-benzofuran using 3-chloroperoxybenzoic acid in dichloromethane at 273 K yields sulfinyl derivatives . Optimization includes controlling stoichiometry, reaction temperature (e.g., maintaining 273 K for controlled oxidation), and purification via column chromatography (hexane–ethyl acetate, 2:1 v/v). Monitoring reaction progress with TLC and NMR ensures intermediate stability .

Q. Which spectroscopic and chromatographic methods are critical for characterizing 5-Chloro-4-methyl-benzofuran?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and electronic environments. For example, methyl groups at C4 appear as singlets (~δ 2.3 ppm), while chloro substituents influence aromatic proton splitting patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for crystallography) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular formula (e.g., C12_{12}H9_9ClO) .

Q. How can X-ray crystallography be applied to determine the molecular structure of 5-Chloro-4-methyl-benzofuran derivatives?

  • Answer : Single crystals are grown via slow evaporation (e.g., acetone solutions ). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 173 K. Structure refinement employs SHELXL (e.g., anisotropic displacement parameters, riding H-atom models) . Visualization tools like ORTEP-3 generate thermal ellipsoid plots, critical for analyzing bond angles and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Research Questions

Q. How do substituents like sulfinyl groups influence the crystal packing and bioactivity of 5-Chloro-4-methyl-benzofuran derivatives?

  • Answer : Sulfinyl groups (e.g., –SOCH3_3) introduce polarity, affecting solubility and intermolecular interactions. In 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, the sulfinyl oxygen participates in C–H···O hydrogen bonds, stabilizing a monoclinic (P21/c) lattice . Bioactivity studies require docking simulations (e.g., AutoDock Vina) to assess interactions with targets like cytochrome P450 enzymes, where electron-withdrawing substituents enhance binding affinity .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for 5-Chloro-4-methyl-benzofuran analogs?

  • Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. static crystal structures). For example, NMR may show averaged signals for flexible substituents, while X-ray structures reveal fixed conformations. Cross-validation via DFT calculations (e.g., Gaussian09) optimizes geometries and compares theoretical/experimental bond lengths .

Q. How can reaction mechanisms for synthesizing 5-Chloro-4-methyl-benzofuran spiro compounds be probed experimentally?

  • Answer : Mechanistic studies use isotopic labeling (e.g., 18^{18}O in oxidation steps) or trapping intermediates (e.g., TEMPO for radical pathways). For spiro compounds like 2-amino-7′-chloro-4′,6′-dimethoxy-5-methyl-3′,7-dioxo-5,7-dihydro-3′H,4H-spiro[benzo[b]thiophene-6,2′-benzofuran]-3-carbonitrile, kinetic monitoring via in-situ IR identifies rate-determining steps (e.g., cyclization vs. sulfonation) .

Methodological Challenges and Solutions

Q. What are the common pitfalls in refining X-ray structures of halogenated benzofurans, and how are they addressed?

  • Answer :

  • Disorder : Heavy atoms (e.g., Cl, Br) may exhibit positional disorder. Partial occupancy models in SHELXL resolve this .
  • Twinning : High-symmetry space groups (e.g., P21/c) require twin law refinement (e.g., BASF parameter in SHELXL) .
  • Data Quality : Ensure redundancy > 4 and Rint_{int} < 0.05 by collecting multiple crystal datasets .

Q. How can computational models predict the toxicity of 5-Chloro-4-methyl-benzofuran derivatives?

  • Answer : QSAR models (e.g., TOPKAT, ECOSAR) correlate structural features (e.g., logP, electronegativity) with endpoints like LD50_{50}. EPA DSSTox data (DTXSID201209710) provide training sets for machine learning algorithms (e.g., Random Forest) .

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